molecular formula C9H11NS B1629343 3,4-Dimethyl-thiobenzamide CAS No. 58952-03-7

3,4-Dimethyl-thiobenzamide

Cat. No.: B1629343
CAS No.: 58952-03-7
M. Wt: 165.26 g/mol
InChI Key: MGSZKKVFYBQMPF-UHFFFAOYSA-N
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Description

3,4-Dimethyl-thiobenzamide: is an organic compound with the chemical formula C₉H₁₁NS . It is a derivative of thiobenzamide, characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Sulfuration of Benzamides: One common method involves the sulfuration of benzamides using sulfurizing agents.

    Direct Sulfuration: Another method involves the direct sulfuration of 3,4-dimethylbenzamide using sulfur or sulfur-containing compounds.

Industrial Production Methods: The industrial production of 3,4-dimethyl-thiobenzamide often involves large-scale sulfuration processes using efficient sulfurizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4-Dimethyl-thiobenzamide can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: This compound can be reduced to form corresponding amines or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-Dimethyl-thiobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the preparation of thiazoles and thiazolines .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its cytotoxic activity against cancer cell lines and its ability to inhibit certain enzymes .

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. It is also employed as an intermediate in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-thiobenzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This compound may also induce oxidative stress in cells, leading to apoptosis or cell death .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethyl-thiobenzamide is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs .

Properties

IUPAC Name

3,4-dimethylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSZKKVFYBQMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70607601
Record name 3,4-Dimethylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58952-03-7
Record name 3,4-Dimethylbenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70607601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At a temperature as indicated in Example 1, 59 g of potassium thiocyanate (0.6 mol) and 79.5 g of o-xylene (0.75 mol) are stirred with 0.5 l of 98% hydrofluoric acid. and the mixture is then stirred for 10 hours at room temperature. Subsequently, the batch is poured onto ice, the precipitated product is suction-filtered after having been stirred for one-half hour, and the greater part of the non-reacted o-xylene (15 g) is separated from the still moist filter cake by steam distillation. The distillation residue is subsequently suction-filtered and dried. The yield of dimethylthiobenzamide having a melting point of 120° - 125° C is 99 g and therefore quantitative, relative to the potassium thiocyanate used.
Name
potassium thiocyanate
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
79.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dimethyl-thiobenzamide
Reactant of Route 2
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3,4-Dimethyl-thiobenzamide
Reactant of Route 3
3,4-Dimethyl-thiobenzamide
Reactant of Route 4
3,4-Dimethyl-thiobenzamide
Reactant of Route 5
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3,4-Dimethyl-thiobenzamide
Reactant of Route 6
3,4-Dimethyl-thiobenzamide

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